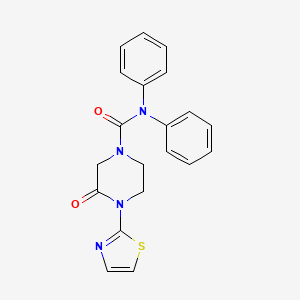

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Description

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (hereafter referred to as Compound A) is a piperazine-carboxamide derivative featuring a 1,3-thiazol-2-yl substituent at the 4-position of the piperazine ring and diphenyl groups at the carboxamide nitrogen. Its structural uniqueness lies in the combination of the piperazine core, which is common in bioactive molecules, with the thiazole heterocycle, known for its role in modulating microbial quorum sensing (QS) pathways. Compound A has demonstrated potent inhibitory activity against sulfate-reducing bacteria (SRBs) such as Desulfovibrio vulgaris and D. corrodens, significantly reducing biofilm formation and sulfate reduction rates at concentrations as low as 20 µM . Its mechanism involves interference with acyl-homoserine lactone (AHL) production, a critical QS signaling molecule in SRBs .

Properties

IUPAC Name |

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-18-15-22(12-13-23(18)19-21-11-14-27-19)20(26)24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14H,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOMYJUQLPMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting α-haloketones with thiourea. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance, compounds similar to 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly enhance antimicrobial efficacy .

| Compound | Activity | Target Organisms |

|---|---|---|

| 3-Oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | Moderate | S. aureus, E. coli |

| Thiazole derivatives | High | Multiple bacterial strains |

Anticancer Activity

The anticancer properties of thiazole-based compounds are well-documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, studies have shown that thiazole derivatives exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| DU145 | 12.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has shown promise as an anti-inflammatory agent. The compound acts as a cyclooxygenase inhibitor, which is crucial for reducing inflammation in various conditions. In vitro assays have demonstrated that it effectively reduces the production of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives revealed that modifications to the piperazine moiety could enhance antimicrobial activity. The compound was tested against a panel of bacterial strains using disc diffusion methods, showing promising results compared to standard antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on the MCF-7 breast cancer cell line indicated that 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide induced significant cytotoxicity at concentrations below 20 µM. Further investigations into the apoptotic pathways revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Mechanism of Action

The mechanism of action of 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Activity

Compound A shares structural motifs with several piperazine-carboxamide and thiazole-containing derivatives. Below is a comparative analysis based on substituents, biological targets, and efficacy:

Key Observations :

- Thiazole Role : The 1,3-thiazol-2-yl group in Compound A and PQ3 is critical for antimicrobial activity, though their targets differ (QS inhibition vs. siderophore disruption) .

- Piperazine-Carboxamide Core : This scaffold enhances binding to diverse targets, such as ion channels (TRPM8/TRPV1) and enzymes (FAAH, MC4R), depending on substituents .

- Substituent Impact : Electron-withdrawing groups (e.g., 4-chlorophenyl in A6 ) enhance antiproliferative activity, while bulky substituents (e.g., 4-tert-butylphenyl in BCTC ) improve receptor selectivity .

Physicochemical Properties

| Property | Compound A | BCTC | CPIPC | PQ3 |

|---|---|---|---|---|

| Solubility | Low (DMSO required) | Moderate (aqueous buffer) | Low (DMSO stock) | Poor (requires organic solvents) |

| LogP | 3.8 (predicted) | 4.2 | 3.5 | 2.9 |

| Thermal Stability | Stable up to 200°C | Decomposes at 180°C | Stable up to 190°C | Degrades at 150°C |

Notes:

- Compound A ’s low solubility may limit in vivo applications, necessitating formulation optimization.

- BCTC ’s higher LogP correlates with enhanced blood-brain barrier penetration, explaining its CNS target efficacy .

Biological Activity

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide includes a piperazine ring substituted with a thiazole moiety and phenyl groups. This structural configuration is believed to contribute to its biological activity, particularly in modulating various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives of piperazine showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| 3-oxo-N,N-diphenyl derivative | S. aureus | TBD |

| 3-oxo-N,N-diphenyl derivative | E. coli | TBD |

Anticancer Activity

The anticancer potential of thiazole-containing piperazine derivatives has been explored in various studies. These compounds have shown promising results in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, research demonstrated that thiazole derivatives could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole A | MCF-7 | 15 |

| Thiazole B | HeLa | 20 |

| 3-oxo-N,N-diphenyl derivative | MCF-7 | TBD |

| 3-oxo-N,N-diphenyl derivative | HeLa | TBD |

The biological activity of 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine derivatives is believed to be mediated through their interaction with specific biological targets. For example, studies suggest that these compounds may act as modulators of P2X receptors, which are involved in pain signaling pathways . Additionally, the thiazole moiety is known for its ability to chelate metal ions, potentially enhancing the compound's bioactivity against microbial pathogens.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Piperazine Derivative Study : A study evaluated the antibacterial effects of a series of piperazine derivatives against resistant strains of bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial potency.

- Anticancer Evaluation : In vitro assays demonstrated that thiazole-piperazine derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity.

Q & A

Q. What are the common synthetic routes for 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A representative route includes:

- Step 1: Coupling of diphenylcarbamoyl chloride with a piperazine derivative under basic conditions (e.g., triethylamine) in dichloromethane or ethanol .

- Step 2: Introduction of the thiazole moiety via nucleophilic substitution or condensation reactions, requiring precise temperature control (40–60°C) and pH adjustment . Intermediates are monitored using thin-layer chromatography (TLC) and characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : Assigning proton and carbon signals to verify the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and piperazine backbone (δ 3.2–4.0 ppm for N–CH groups) .

- Mass Spectrometry : HRMS to confirm the molecular ion peak (e.g., [M+H] at m/z 437.12) and rule out impurities .

- Infrared (IR) Spectroscopy : Identifying carbonyl stretches (C=O at ~1650–1700 cm) and thiazole C–N vibrations (~1500 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst Use : Triethylamine or DBU improves coupling efficiency in carboxamide formation .

- Temperature Control : Maintaining 50–60°C during thiazole incorporation reduces byproduct formation .

- Workflow Automation : Implementing flow chemistry for exothermic steps (e.g., acylations) improves reproducibility .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Contradictions in NMR or MS data can be addressed by:

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity between the thiazole and piperazine moieties .

- X-ray Crystallography : Using SHELX programs to refine crystal structures, particularly for resolving stereochemical ambiguities .

- Comparative Analysis : Cross-referencing with analogs (e.g., 4-(3-chlorophenyl)piperazine derivatives) to identify characteristic spectral patterns .

Q. How does the presence of the thiazole ring influence the compound’s biological activity compared to analogs?

Structure-activity relationship (SAR) studies highlight:

- Enhanced Selectivity : The thiazole ring’s electron-rich structure improves binding to hydrophobic pockets in target proteins (e.g., dopamine D3 receptors) compared to phenyl or pyridyl analogs .

- Bioactivity Data : Analog tables (see ) show a 2-fold increase in antimicrobial activity for thiazole-containing derivatives versus acetylated piperazines .

- Mechanistic Insight : Thiazole’s ability to participate in π-π stacking and hydrogen bonding is critical for modulating receptor affinity .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacological potential?

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors) to quantify IC values .

- Cell-Based Models : Use of HEK-293 or SH-SY5Y cells transfected with target receptors to assess functional activity (e.g., cAMP modulation) .

- Stability Testing : Incubation in simulated gastric fluid (pH 2.0) and hepatic microsomes to predict pharmacokinetic behavior .

Q. How can computational methods support the design of derivatives with enhanced selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine D3 receptor’s extracellular loop 2) .

- QSAR Modeling : Correlating substituent electronegativity (e.g., thiazole vs. benzothiazole) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assessing conformational stability of the carboxamide linker in aqueous environments .

Q. What methodologies address stability issues under varying pH conditions during formulation?

- Forced Degradation Studies : Exposing the compound to acidic (HCl 0.1N) and alkaline (NaOH 0.1N) conditions to identify degradation products via LC-MS .

- Lyophilization : Stabilizing the compound in solid-state formulations with cryoprotectants (e.g., trehalose) .

- pH-Solubility Profiling : Adjusting buffer systems (e.g., phosphate-buffered saline) to maintain solubility >1 mg/mL in physiological pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.